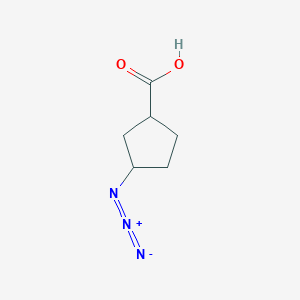

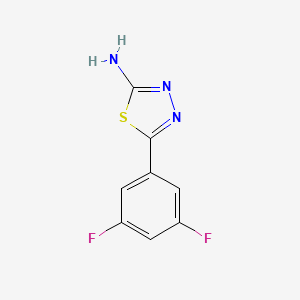

![molecular formula C20H22N6O3 B2424170 2-[6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 876670-39-2](/img/structure/B2424170.png)

2-[6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide” is a chemical compound with the molecular formula C20H22N6O3 and a molecular weight of 394.435. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives involves various synthetic routes. For instance, heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .Molecular Structure Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The presence of a positive charge on either of the two nitrogen atoms shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

pKa Determination and Drug Precursors

The study by Duran and Canbaz (2013) focuses on drug precursors similar in complexity to the mentioned compound. They synthesized and determined the acidity constants (pKa) of nine newly synthesized acetamide derivative compounds, which are crucial for understanding the drug's behavior in different pH environments. This kind of research is foundational for drug design and development, offering insights into how similar compounds might be studied for their pharmacokinetic properties (Duran & Canbaz, 2013).

Synthesis of Substituted Imidazo[1,2-α]pyridines

Katsifis et al. (2000) synthesized substituted imidazo[1,2-α]pyridines, demonstrating a methodological approach to creating compounds for probing peripheral benzodiazepine receptors using SPECT. This exemplifies the application of related compounds in the development of diagnostic tools and their potential in studying neurodegenerative disorders (Katsifis et al., 2000).

Novel Anticancer Agents

Research by Kim et al. (2005) on KR-31831, a novel antiangiogenic agent, includes in vitro and in vivo metabolism studies using LC-MS and LC-MS/MS analysis. Their methodologies for identifying metabolites and understanding the metabolic pathways could be applied to similar compounds to evaluate their pharmacological profiles and therapeutic potentials (Kim et al., 2005).

Luminescence Sensing of Benzaldehyde

Shi et al. (2015) developed dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks for luminescence sensing of benzaldehyde-based derivatives. This research underscores the utility of imidazole derivatives in creating sensing materials for detecting specific chemicals, showcasing the potential of similar compounds in sensor development (Shi et al., 2015).

Anticonvulsant Activity

Tarikogullari et al. (2010) evaluated the anticonvulsant activity of alkanamide derivatives bearing heterocyclic rings, including imidazole. Their findings highlight the potential of these compounds in developing new treatments for epilepsy, suggesting a path for researching the therapeutic applications of similar complex molecules (Tarikogullari et al., 2010).

Mecanismo De Acción

The mechanism of action of imidazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mechanism of action for “2-[6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide” is not specified in the available literature.

Propiedades

IUPAC Name |

2-[6-(3,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c1-10-6-7-14(8-11(10)2)25-12(3)13(4)26-16-17(22-19(25)26)23(5)20(29)24(18(16)28)9-15(21)27/h6-8H,9H2,1-5H3,(H2,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGJEIKOKSYTRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

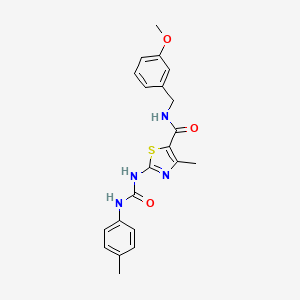

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2424094.png)

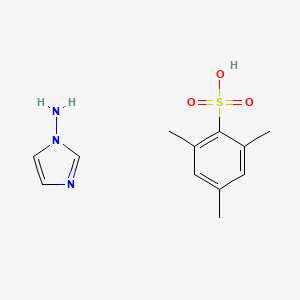

![3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2424098.png)

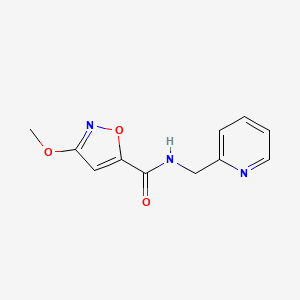

![1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2424101.png)

![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide](/img/structure/B2424103.png)

![3-methyl-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2424106.png)

![(1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2424108.png)